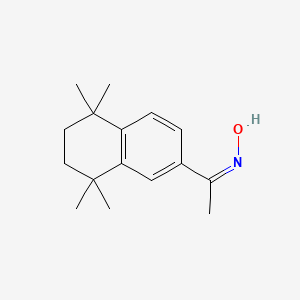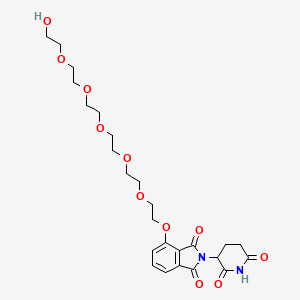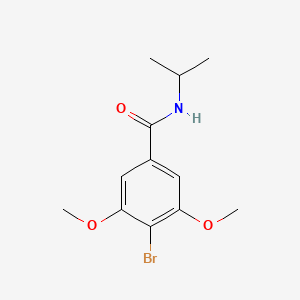
2,2-Dichloro-1-(4,5-difluoro-2-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(4,5-difluoro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H8Cl2F2O2 It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 2,2-Dichloro-1-(4,5-difluoro-2-methoxyphenyl)ethanol typically involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with chloroform and a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
2,2-Dichloro-1-(4,5-difluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or car
Properties
Molecular Formula |
C9H8Cl2F2O2 |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
2,2-dichloro-1-(4,5-difluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-15-7-3-6(13)5(12)2-4(7)8(14)9(10)11/h2-3,8-9,14H,1H3 |
InChI Key |
KAIAPLMBSCOSFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(C(Cl)Cl)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)













